2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile typically involves multiple steps. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino group, the sulfanyl group, and the dicarbonitrile groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile include other pyridine derivatives with amino, sulfanyl, and dicarbonitrile groups. Examples might include:
- 2-Amino-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
- 2-Amino-6-(methylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C22H22N4OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-amino-6-(2-oxocyclohexyl)sulfanyl-4-(4-propan-2-ylphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C22H22N4OS/c1-13(2)14-7-9-15(10-8-14)20-16(11-23)21(25)26-22(17(20)12-24)28-19-6-4-3-5-18(19)27/h7-10,13,19H,3-6H2,1-2H3,(H2,25,26) |
InChI Key |
GBHRGASLVFVWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CCCCC3=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.